molecular formula C9H13NO B13035761 (S)-3-(1-Aminopropyl)phenol

(S)-3-(1-Aminopropyl)phenol

Cat. No.: B13035761
M. Wt: 151.21 g/mol
InChI Key: GWAYOJOTLSFFHL-VIFPVBQESA-N
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Description

(S)-3-(1-Aminopropyl)phenol is an organic compound that features a phenol group substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminopropyl)phenol typically involves the reaction of 3-bromophenol with (S)-1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminopropyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

(S)-3-(1-Aminopropyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)phenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Aminopropyl)phenol: The enantiomer of (S)-3-(1-Aminopropyl)phenol with similar chemical properties but different biological activity.

    3-(1-Aminopropyl)phenol: The racemic mixture containing both (S) and ® enantiomers.

    4-(1-Aminopropyl)phenol: A positional isomer with the aminopropyl group at the para position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture. The position of the aminopropyl group also influences its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-[(1S)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1

InChI Key

GWAYOJOTLSFFHL-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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